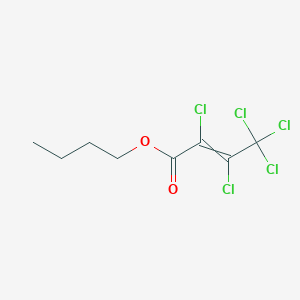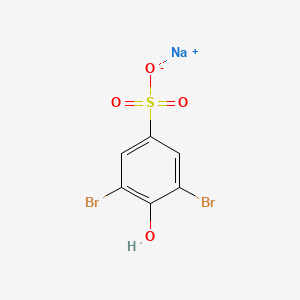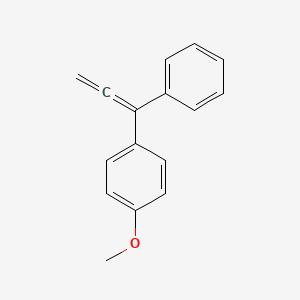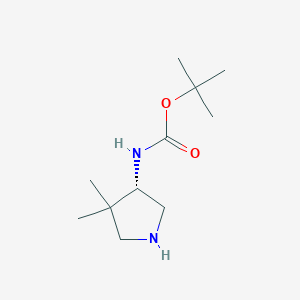
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID
概要
説明
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID: is an organic compound with the molecular formula C10H5F3N2O3 . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and trifluoroacetic acid.
Cyclization: The key step involves the cyclization of 2-nitroaniline with trifluoroacetic acid to form the quinoxaline ring.
Oxidation: The resulting intermediate is then oxidized to introduce the 3-oxo group.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-hydroxy-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid.
Substitution: Formation of various substituted quinoxaline derivatives.
科学的研究の応用
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Research: Utilized in the development of new synthetic methodologies and reaction mechanisms.
作用機序
The mechanism of action of 3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
3,4-DIHYDRO-3-OXO-7-(TRIFLUOROMETHYL)QUINOXALINE-2-ACETIC ACID ETHYL ESTER: Similar in structure but with an ethyl ester group instead of a carboxylic acid group.
3-OXO-7,8-DIHYDRO-ALPHA-IONONE: Shares the 3-oxo group but differs in the core structure and functional groups.
Uniqueness
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and chemical research .
特性
IUPAC Name |
3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)14-7(9(17)18)8(16)15-5/h1-3H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBNLQJQONMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327751 | |
| Record name | NSC682228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219485-21-9 | |
| Record name | NSC682228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3368736.png)
![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-](/img/structure/B3368754.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/new.no-structure.jpg)



![2H-Thiazolo[5,4-g]indazole](/img/structure/B3368779.png)






